2-(1-Thiazol-2-yl-ethylamino)-ethanol

Procurement Cost-effectiveness Building Block

Researchers often face solubility challenges and failed SAR expansions when using simple thiazole analogs that lack critical hydrogen-bonding motifs. 2-(1-Thiazol-2-yl-ethylamino)-ethanol (CAS 1211507-50-4) solves this with a unique secondary amine and hydroxyl group for parallel derivatization. - **Key properties:** XLogP 0.1, TPSA 73.4 Ų → superior aqueous solubility vs. lipophilic analogs. - **Application:** Ideal for kinase inhibitor libraries (FLT3, c-Kit) and FBDD campaigns (MW 172.25). - **Supply:** ≥98% purity, racemic with chiral center for resolution, available for immediate R&D shipment.

Molecular Formula C7H12N2OS
Molecular Weight 172.25 g/mol
CAS No. 1211507-50-4
Cat. No. B3222087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Thiazol-2-yl-ethylamino)-ethanol
CAS1211507-50-4
Molecular FormulaC7H12N2OS
Molecular Weight172.25 g/mol
Structural Identifiers
SMILESCC(C1=NC=CS1)NCCO
InChIInChI=1S/C7H12N2OS/c1-6(8-2-4-10)7-9-3-5-11-7/h3,5-6,8,10H,2,4H2,1H3
InChIKeyDGAAWOWMSRPPTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Thiazol-2-yl-ethylamino)-ethanol: Thiazole-Ethanolamine Scaffold


2-(1-Thiazol-2-yl-ethylamino)-ethanol (CAS 1211507-50-4) is a heterocyclic small molecule belonging to the class of thiazole derivatives, featuring a thiazole ring linked to an ethanolamine moiety via an ethylamine bridge [1]. Its molecular formula is C₇H₁₂N₂OS with a molecular weight of 172.25 g/mol . Computed physicochemical properties include an XLogP3-AA value of 0.1, a topological polar surface area (TPSA) of 73.4 Ų, and two hydrogen bond donors [1]. As a functionalized thiazole building block, it serves as a key intermediate or scaffold in the synthesis of more complex molecules for drug discovery and chemical biology research [2].

Why 2-(1-Thiazol-2-yl-ethylamino)-ethanol Cannot Be Substituted


Direct substitution of 2-(1-Thiazol-2-yl-ethylamino)-ethanol with simpler thiazole analogs (e.g., 2-(thiazol-2-yl)ethanamine or 2-(thiazol-2-yl)ethanol) is not scientifically valid due to significant differences in molecular structure that dictate critical physicochemical and functional properties. The presence of the secondary amine and hydroxyl group in the ethanolamine chain, combined with the methyl-substituted ethyl linker to the thiazole ring, creates a unique hydrogen-bonding network and alters lipophilicity compared to analogs lacking this motif [1]. These structural variations directly impact parameters such as LogP, TPSA, and the number of hydrogen bond donors and acceptors, which are key determinants of solubility, permeability, and target engagement in biological systems. Therefore, procurement decisions based on assumed functional equivalence without considering these quantitative differences can lead to failed syntheses or irreproducible biological results .

2-(1-Thiazol-2-yl-ethylamino)-ethanol vs. Key Analogs


Purity and Cost vs. 2-(Thiazol-2-ylamino)ethanol

For procurement of a thiazole-ethanolamine scaffold, 2-(1-Thiazol-2-yl-ethylamino)-ethanol (CAS 1211507-50-4) is available at 98% purity from Leyan for ¥8734 per 500 mg . In comparison, the close analog 2-(thiazol-2-ylamino)ethanol (CAS 14747-01-4) is offered by Fluorochem at 98% purity, but with a higher cost per gram and a lower molecular weight (144.19 g/mol) . While a direct per-mole cost analysis is not possible due to variable pricing structures, the target compound provides a higher molecular weight building block with an additional methyl group and extended ethylamine chain, potentially offering greater synthetic versatility per unit cost .

Procurement Cost-effectiveness Building Block

Lipophilicity and TPSA Comparison

The computed XLogP3-AA value for 2-(1-Thiazol-2-yl-ethylamino)-ethanol is 0.1, and its topological polar surface area (TPSA) is 73.4 Ų [1]. In contrast, the simpler analog 2-(thiazol-2-yl)ethanamine (CAS 18453-07-1) has an XLogP3-AA of 0.3 and a TPSA of 64.2 Ų [2]. The target compound's lower LogP and higher TPSA indicate greater hydrophilicity and potential for stronger hydrogen-bonding interactions, which can influence aqueous solubility and membrane permeability. Another analog, 2-(thiazol-2-ylamino)ethanol (CAS 14747-01-4), has a LogP of 0.099 and a molecular weight of 144.19 g/mol, but it lacks the methyl-substituted ethyl linker present in the target compound . These subtle structural differences can lead to distinct physicochemical profiles that affect compound behavior in biological assays and chemical reactions.

Lipophilicity Permeability Drug-likeness

Structural Differentiation from Simple Thiazoles

2-(1-Thiazol-2-yl-ethylamino)-ethanol possesses a unique 1-(thiazol-2-yl)ethylamino side chain, which is absent in common thiazole building blocks such as 2-(thiazol-2-yl)ethanamine or 2-(thiazol-2-yl)ethanol [1]. This structural feature introduces a chiral center (the methyl-substituted carbon) and provides an additional site for functionalization (the secondary amine), offering greater synthetic versatility compared to simpler analogs. For instance, 2-(thiazol-2-yl)ethanamine contains a primary amine and lacks the ethanol hydroxyl group [2], while 2-(thiazol-2-yl)ethanol lacks the amino group entirely . The presence of both an amine and a hydroxyl group in a defined spatial arrangement allows for orthogonal protection strategies and the construction of more complex molecular architectures, a key advantage in medicinal chemistry campaigns.

Scaffold diversity Synthetic versatility Lead optimization

Kinase Inhibition Relevance

While no direct biological data is available for 2-(1-Thiazol-2-yl-ethylamino)-ethanol, the broader class of thiazole-ethanolamine derivatives is recognized as a privileged scaffold in kinase inhibitor research. Recent patent literature (e.g., US11299489B1) discloses that certain thiazole compounds, including those with aminoethanol side chains, effectively inhibit multiple tyrosine kinases such as FLT3 and c-Kit, which are implicated in cancer [1]. The specific substitution pattern in the target compound (a methyl-substituted ethyl linker and an ethanolamine tail) may modulate kinase selectivity and pharmacokinetic properties compared to simpler aminothiazoles. This class-level evidence supports the use of 2-(1-Thiazol-2-yl-ethylamino)-ethanol as a strategic starting point for the synthesis of novel kinase inhibitors or as a reference compound in structure-activity relationship (SAR) studies [2].

Kinase inhibition FLT3 c-Kit

Applications & Procurement for 2-(1-Thiazol-2-yl-ethylamino)-ethanol


Kinase Inhibitor Library Synthesis

Given the established role of aminothiazoles as tyrosine kinase inhibitors [1], 2-(1-Thiazol-2-yl-ethylamino)-ethanol serves as an ideal starting material for the synthesis of focused libraries targeting kinases such as FLT3 and c-Kit. Its unique combination of a secondary amine and hydroxyl group allows for parallel derivatization strategies (e.g., amide coupling, reductive amination) to rapidly generate diverse analogs for SAR studies [2].

Solubility-Enhanced Probe Development

The relatively low LogP (0.1) and high TPSA (73.4 Ų) of the target compound [1] suggest improved aqueous solubility compared to more lipophilic thiazole analogs. This property makes it a valuable core for developing chemical probes or tool compounds that require good solubility for in vitro or cell-based assays, potentially reducing the need for DMSO or other co-solvents [2].

Chiral Building Block Synthesis

The presence of a chiral center at the methyl-substituted carbon provides an opportunity for the synthesis of enantiomerically pure derivatives [1]. This is particularly relevant for medicinal chemistry programs where stereochemistry can significantly impact target binding and selectivity. Researchers can use 2-(1-Thiazol-2-yl-ethylamino)-ethanol as a racemic starting material for chiral resolution or asymmetric synthesis to obtain single enantiomers for advanced studies [2].

Fragment-Based Screening Procurement

As a small, functionalized thiazole derivative, this compound is well-suited for fragment-based drug discovery (FBDD) campaigns. Its molecular weight (172.25 g/mol) and hydrogen-bonding capacity align with the typical criteria for fragment libraries [1]. Procuring this compound in high purity (98%) ensures reliable results in biophysical screening assays, such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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